molecular formula C17H23ClN2O2 B2514943 3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide CAS No. 896369-65-6

3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide

Cat. No. B2514943
CAS RN: 896369-65-6
M. Wt: 322.83
InChI Key: DESMCYRLRNNKJB-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide is a synthetic molecule that may have potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the subject compound.

Synthesis Analysis

The synthesis of related compounds involves the use of raw materials such as 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine, as seen in the synthesis of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide . This suggests that the synthesis of our target compound might also involve the use of chlorophenyl-based acids and amines, possibly through an amide bond formation reaction.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray diffraction analysis . This method provides detailed information about the crystallographic parameters and can reveal the presence of intermolecular hydrogen bonds that stabilize the crystal structure. For our compound, such analysis could elucidate its stereochemistry and conformational preferences.

Chemical Reactions Analysis

The compound mentioned in the first paper undergoes autoxidation, which is a type of chemical reaction where a hydrogen atom is abstracted, as indicated by the bond dissociation energy for hydrogen abstraction (H-BDE) . This suggests that our compound might also be prone to similar oxidation reactions, which could be relevant for its stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be inferred from spectroscopic profiling, including FT-IR, FT-Raman, UV-vis, and NMR . These techniques provide information about the vibrational and electronic properties of a molecule, which are crucial for understanding its behavior. The molecular dynamics simulations and molecular docking studies can predict the interaction of the molecule with biological targets, such as the 5-HT1A serotonin receptor . For our compound, similar studies could predict its potential as a drug candidate and its physicochemical properties.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has explored the synthesis and structural characterization of various chemical compounds, including those related to 3-Chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide. For instance, a study by Kobayashi et al. (2009) presented a simple method for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, which shares a similar complexity in structure and synthetic approach (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009). Furthermore, the study of 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium by Amoroso et al. (2008) delves into the synthesis of a thiol-reactive luminescent agent, highlighting the compound's potential in biological imaging, akin to the research applications of the chemical (Amoroso, Arthur, Coogan, Court, Fernández‐Moreira, Hayes, Lloyd, Millet, & Pope, 2008).

Neuroprotective Potential

In the realm of neuroprotection and Alzheimer's disease treatment, González-Muñoz et al. (2011) explored N-acylaminophenothiazines, which exhibit multifunctional activities, including neuroprotection and selective enzyme inhibition. This research underscores the potential therapeutic applications of complex chemical compounds in neurodegenerative disease management (González-Muñoz, Arce, López, Pérez, Romero, del Barrio, Martin-de-Saavedra, Egea, León, Villarroya, López, García, Conde, & Rodríguez-Franco, 2011).

Environmental and Agricultural Implications

Research by Liu et al. (2012) on the photodegradation of 3-[5-(4-chlorophenyl)-2,3-dimethyl-3-isoxazolidinyl]pyridine, a nitrogen heterocycle substituted isoxazolidine compound, sheds light on its degradation pathways and environmental impact. This study offers insights into the environmental behavior of similar complex compounds, including 3-Chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide, and their potential effects on agricultural practices (Liu, Xu, Li, Liu, Cao, & Liu, 2012).

Photophysical Properties and Applications

The study by Pistner et al. (2013) on the synthesis, electrochemistry, and photophysics of a family of phlorin macrocycles highlights the photophysical properties and cooperative fluoride binding of complex macrocyclic compounds. This research provides a foundation for understanding the photophysical behaviors of structurally complex compounds, including 3-Chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide, and their potential applications in materials science and fluorescence microscopy (Pistner, Lutterman, Ghidiu, Ma, & Rosenthal, 2013).

properties

IUPAC Name

3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-11-5-6-14(7-12(11)2)20-9-13(8-15(20)21)19-16(22)17(3,4)10-18/h5-7,13H,8-10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESMCYRLRNNKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C(C)(C)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide

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